molecular formula C9H8BrN3O2 B3094427 ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1257856-84-0

ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3094427
CAS No.: 1257856-84-0
M. Wt: 270.08 g/mol
InChI Key: SNJSBIGWIJRRHV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are part of several drugs like ribociclib and palbociclib, which are selective CDK4/6 inhibitors used in the treatment of estrogen receptor positive (ER+) breast cancer .


Molecular Structure Analysis

The molecular structure of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine, a related compound, has been reported . It is a six-membered ring containing nitrogen at positions 1 and 3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-7H-pyrrolo[2,3-d]pyrimidine, a related compound, have been reported . It has a molecular weight of 198.02 and is a solid at room temperature .

Scientific Research Applications

Role in Intramolecular Acylation The work by Rosemeyer et al. (1985) details the use of ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in the spontaneous opening of the pyrimidine ring of pyrrolo[2,3-d]pyrimidines after intramolecular acylation, showcasing its significance in complex organic reactions (Rosemeyer et al., 1985).

Synthesis of 7-alkyl-4-amino-7H-pyrrolo-[2,3-d]pyrimidine-6-carboxylic Acids Verves et al. (2013) discuss the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This research indicates its role in producing structurally distinct pyrimidine derivatives (Verves et al., 2013).

Development of Thiazolopyrimidines and Thiazolodipyrimidines Sherif et al. (1993) used this compound in synthesizing thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines. Their research indicates its applicability in creating novel heterocyclic compounds (Sherif et al., 1993).

Utility in Synthesis of Novel Antiallergy Agents Temple et al. (1979) highlight the use of this compound in synthesizing novel antiallergenic agents, particularly in the development of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, which have shown significant activity in antiallergy tests (Temple et al., 1979).

Mechanism of Action

Pyrrolo[2,3-d]pyrimidines, including ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, are known to have significant antiproliferative effects on both ER+ and triple-negative breast cancer cell lines . They have higher anticancer activity against triple-negative breast cancer cells compared to ribociclib .

Safety and Hazards

4-Bromo-7H-pyrrolo[2,3-d]pyrimidine, a related compound, is known to be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray .

Future Directions

The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a promising area of research . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents is an active area of study .

Properties

IUPAC Name

ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJSBIGWIJRRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745225
Record name Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257856-84-0
Record name Ethyl 4-bromo-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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